molecular formula C17H23N5O2 B2601929 (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2310158-53-1

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2601929
CAS No.: 2310158-53-1
M. Wt: 329.404
InChI Key: ZVKVBFNSUWQNJT-UHFFFAOYSA-N
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Description

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Novel pyrazole derivatives, including compounds with structural elements similar to the query compound, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Such compounds have shown higher anticancer activity compared to the reference drug doxorubicin, and many of them exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • A variety of heterocyclic compounds synthesized from pyrimidine linked pyrazole derivatives demonstrated insecticidal and antibacterial potential, showcasing the multifaceted applications of such chemical structures in addressing different biological targets (Deohate & Palaspagar, 2020).

Synthesis and Evaluation of Novel Derivatives

  • Research into the development of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlighted the synthesis of compounds incorporating pyrazole and oxazole, among other heterocyclic moieties, which were tested against cancer cell lines and pathogenic strains, showing promising results (Katariya, Vennapu, & Shah, 2021).
  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the compound's versatility in targeting different biochemical pathways for therapeutic purposes (Rahmouni et al., 2016).

Molecular Docking and Biological Evaluation

  • The synthesis and molecular docking analysis of tri-substituted pyrazoles attached to a pyrimidine moiety were explored for their antibacterial, antioxidant activities, and their interactions with enzymes, offering insights into their mechanism of action and potential applications in drug development (Lynda, 2021).

Properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12-13(2)18-11-19-16(12)24-10-14-4-6-22(7-5-14)17(23)15-8-20-21(3)9-15/h8-9,11,14H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKVBFNSUWQNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CN(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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